

Technical Guide: Solubility Profiling of 2-Cyclopentylazepane Hydrochloride[2]

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Compound of Interest

Compound Name:	2-Cyclopentylazepane hydrochloride
CAS No.:	1177362-74-1
Cat. No.:	B121511

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Executive Summary

The solubility profile of **2-Cyclopentylazepane hydrochloride** is a critical physicochemical parameter governing its bioavailability, formulation stability, and purification.[1][2] As a lipophilic secondary amine salt, this compound exhibits a characteristic pH-dependent solubility profile defined by high solubility in acidic media and a precipitous drop in alkaline environments.[1][2]

This guide provides a rigorous, self-validating framework for determining the thermodynamic solubility of **2-cyclopentylazepane hydrochloride**. [1][2] It addresses specific challenges associated with this scaffold—namely, its high pKa (~10.5–11.0), significant lipophilicity (LogP ~3.5–4.0), and lack of a strong UV chromophore, which renders standard HPLC-UV detection ineffective without derivatization.[1]

Physicochemical Framework

Structural Analysis & Predicted Behavior

2-Cyclopentylazepane consists of a seven-membered nitrogen heterocycle (azepane) substituted with a lipophilic cyclopentyl group.^{[1][2]}

- Ionization (pKa): The azepane nitrogen is a strong base.^{[1][2]} Based on structural analogs (hexamethyleneimine pKa 11.07), the 2-cyclopentyl derivative is estimated to have a pKa of 10.5 – 11.0.^{[1][2]}
- Lipophilicity (LogP): The addition of a cyclopentyl group to the azepane ring increases the LogP significantly (estimated LogP ~3.8).^[1]
- Salt Form (HCl): In the hydrochloride salt form, the nitrogen is protonated (^{[1][2]}).

Theoretical Solubility Profile

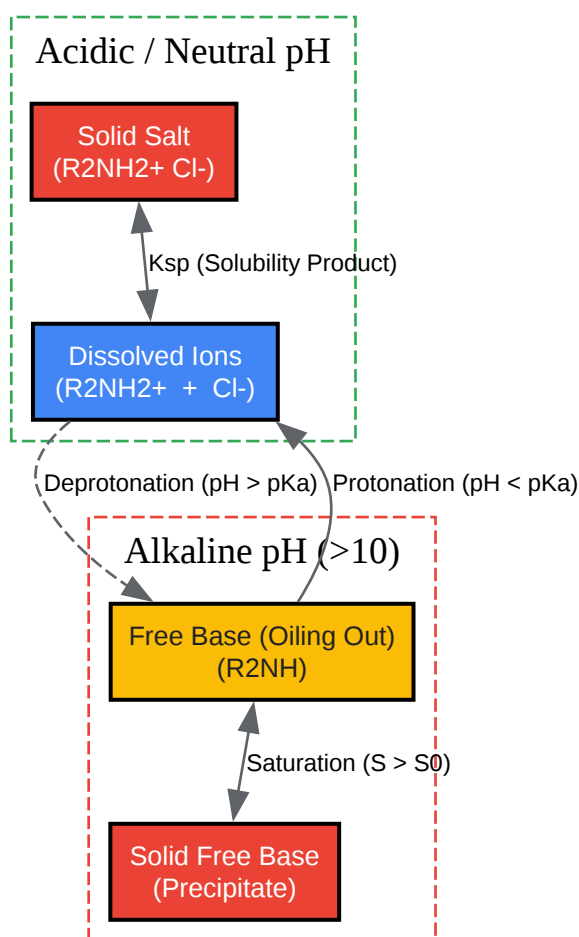
The solubility (

) follows the Henderson-Hasselbalch relationship for a weak base salt.^{[1][2]}

- pH 1.2 – 7.4 (Physiological Range): The pH is significantly lower than the pKa.^{[1][2]} The compound exists almost exclusively as the cationic species (^[1]). Solubility is governed by the solubility product () of the hydrochloride salt.^[1] It is expected to be highly soluble (>10 mg/mL), potentially limited only by the common ion effect of chloride ions in SGF (Simulated Gastric Fluid).^[1]
- pH > 10 (Alkaline Range): As pH approaches pKa, the equilibrium shifts toward the free base ().^[1] Given the high LogP, the intrinsic solubility () of the free base will be extremely low (likely < 10 g/mL), leading to precipitation or "oiling out."

Visualization of Equilibrium

The following diagram illustrates the equilibrium dynamics governing the solubility profile.



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Caption: Equilibrium dynamics of 2-Cyclopentylazepane HCl. At low pH, solubility is K_{sp}-driven; at high pH, it is S₀-driven.[2]

Experimental Protocol: Thermodynamic Solubility

Critical Warning: 2-Cyclopentylazepane lacks a conjugated

-system.[1][2] Standard UV detection (254 nm) will fail. You must use LC-MS, CAD (Charged Aerosol Detection), ELSD, or Refractive Index (RI) detection.[1][2]

Materials & Buffer Preparation

Prepare the following buffers to cover the relevant physiological and chemical range. Ensure ionic strength is controlled (typically

M).[1]

pH Target	Buffer System	Composition (per 1L)	Purpose
1.2	HCl / NaCl	0.1 N HCl	Simulated Gastric Fluid (SGF)
4.5	Acetate	2.99 g NaOAc[1][2] · 3H ₂ O + 1.66 mL Glacial Acetic Acid	Intermediate pH
6.8	Phosphate	0.76 g KH ₂ PO ₄ + 2.45 g Na ₂ HPO ₄ [1][2] · 12H ₂ O	Simulated Intestinal Fluid (SIF)
7.4	Phosphate	0.63 g KH ₂ PO ₄ + 3.86 g Na ₂ HPO ₄ [1][2] · 12H ₂ O	Blood/Systemic pH
10.5	Carbonate	Na ₂ CO ₃ / NaHCO ₃	Determination of Intrinsic Solubility ()

The "Shake-Flask" Workflow

This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic (DMSO-stock) solubility.[1][2]

- Saturation: Weigh excess solid (approx. 20–50 mg) into 4 mL glass vials.
- Solvent Addition: Add 1.0 mL of the respective buffer to each vial.
- Agitation: Cap tightly and incubate on an orbital shaker (500 rpm) or rotator at 25°C ± 0.1°C for 24 to 48 hours.
 - Note: If the solid fully dissolves, add more solid until a suspension persists.[1]
- pH Verification: Measure the pH of the supernatant at the end of the incubation. The pH may shift due to the dissolved amine; record the final pH for plotting.[1][2]

- Phase Separation:
 - Centrifuge at 10,000 rpm for 10 minutes (preferred).
 - Alternatively, filter through a 0.45 μm PVDF filter (ensure no drug adsorption to the filter by discarding the first 200 μL).^[1]
- Quantification: Dilute the supernatant (if necessary) and analyze via LC-MS/CAD.

Analytical Method (LC-MS)

- Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 μm , 4.6 x 100 mm).^[1]
- Mobile Phase A: 0.1% Formic Acid in Water.^{[1][2]}
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes (Lipophilic amine requires high organic to elute).
^{[1][2]}
- Detection: MS (ESI Positive Mode). Monitor $[\text{M}+\text{H}]^+$ (Mass = MW of free base + 1).^[1]

Data Processing & Interpretation

Calculation of Intrinsic Solubility ()

At pH 10.5 (near the pKa), the observed solubility (

) is a combination of the ionized and neutral forms. Use the high-pH data point to estimate

.^{[1][2]} ^[2]

Rearrange to solve for

:

^[2]

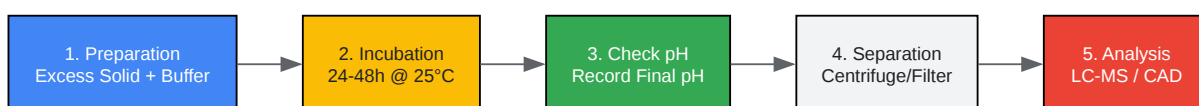
The Common Ion Effect

In pH 1.2 buffer (0.1 M HCl), the high concentration of chloride ions ($[Cl^-] = 0.1 \text{ M}$) may suppress solubility compared to pure water if the

is exceeded.

Insight:[2] If solubility at pH 1.2 is lower than at pH 4.5, the Common Ion Effect is active.[1]

Workflow Diagram



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Caption: Step-by-step thermodynamic solubility profiling workflow.

Summary of Expected Results

Parameter	Expected Value/Trend	Mechanistic Reason
pKa	~10.5 – 11.0	Secondary aliphatic amine (Azepane core).[1][2]
Solubility (pH 1.2)	Very High (>50 mg/mL)	Fully ionized ().[1] Potential slight suppression by Cl^- . [1][2]
Solubility (pH 7.4)	High (>10 mg/mL)	Still >99.9% ionized (pH << pKa).[1]
Solubility (pH 10+)	Low (<0.1 mg/mL)	Presence of free base ().[1][2] Lipophilic cyclopentyl group drives precipitation.[1][2]
Physical State (pH 10+)	Oil / Waxy Solid	Low melting point of the lipophilic free base.[1][2]

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